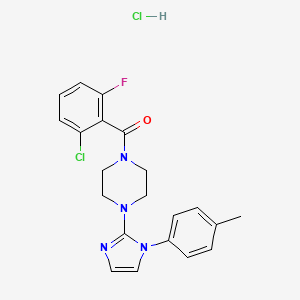
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine ; dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H15N3O.2ClH. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Applications De Recherche Scientifique
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of an aldehyde with benzil and ammonium acetate in glacial acetic acid . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: tert-butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride
Solvents: Glacial acetic acid, water, and other polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Mécanisme D'action
The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: This compound has a similar imidazole ring structure but with a phenyl group instead of an oxan-4-amine group.
2-(p-Aminophenyl)-2-imidazoline: Another similar compound with an imidazole ring and an aminophenyl group.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride is unique due to its specific oxan-4-amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c9-8(1-5-12-6-2-8)7-10-3-4-11-7;;/h1-6,9H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLONHFCOYYUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NCCN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate](/img/structure/B2513710.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2513714.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2513716.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2513717.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chlorobenzamide](/img/structure/B2513720.png)






